

Synthesis of Fmoc-L-Orn(Mmt)-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Fmoc-L-Orn(Mmt)-OH	
Cat. No.:	B15156504	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N α -(9-Fluorenylmethyloxycarbonyl)-N δ -(4-methoxytrityl)-L-ornithine (**Fmoc-L-Orn(Mmt)-OH**), a critical building block in solid-phase peptide synthesis (SPPS). The strategic use of the Mmt (monomethoxytrityl) protecting group for the side-chain amino functionality of ornithine offers significant advantages in the synthesis of complex peptides, including branched and cyclic structures. This document outlines the synthetic pathway, provides detailed experimental protocols based on analogous and established chemical transformations, and presents relevant physicochemical and analytical data.

Introduction

Fmoc-L-Orn(Mmt)-OH is a valuable amino acid derivative for peptide chemists. The Fmoc group on the α -amino function provides a base-labile protecting group, compatible with standard SPPS protocols. The Mmt group on the δ -amino group is highly acid-labile and can be selectively removed under very mild acidic conditions, such as 1% trifluoroacetic acid (TFA) in dichloromethane (DCM). This orthogonality allows for the selective deprotection and modification of the ornithine side chain while the peptide remains attached to the solid support and other acid-labile protecting groups (e.g., Boc, tBu) remain intact.

Physicochemical and Analytical Data



A summary of the key physicochemical and analytical data for **Fmoc-L-Orn(Mmt)-OH** is presented in Table 1. This data is essential for the identification and quality control of the synthesized compound.

Property	Value	Reference(s)
Molecular Formula	C40H38N2O5	[1]
Molecular Weight	642.74 g/mol	[1]
CAS Number	159857-61-1	[1]
Appearance	White to off-white powder	[1]
Melting Point	138-140 °C	
Purity (HPLC)	≥98.0%	_
Solubility	Soluble in DMF, DCM, and other common organic solvents for SPPS.	

Synthetic Pathway

The synthesis of **Fmoc-L-Orn(Mmt)-OH** can be achieved through a multi-step process starting from L-ornithine. A common and effective strategy involves the initial protection of the α -amino and carboxyl groups to allow for the selective protection of the δ -amino group. One such method utilizes the formation of a copper (II) complex. Following the introduction of the Mmt group, the copper is removed, and the α -amino group is subsequently protected with the Fmoc group.

The overall synthetic workflow is depicted in the following diagram:





Click to download full resolution via product page

Caption: Synthetic workflow for Fmoc-L-Orn(Mmt)-OH.

Experimental Protocols

The following protocols are based on established chemical principles and analogous syntheses of similar protected amino acids, such as Fmoc-Lys(Mtt)-OH, as detailed in the scientific literature and patents.[2][3] Researchers should adapt and optimize these procedures as necessary for their specific laboratory conditions.

Step 1: Synthesis of L-Ornithine Copper(II) Complex

This step protects the α -amino and carboxyl groups of L-ornithine through chelation with copper(II) ions, allowing for selective reaction at the δ -amino group.

Materials:

- L-Ornithine hydrochloride
- Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
- Sodium hydroxide (NaOH)
- Deionized water
- Methanol

- Dissolve L-ornithine hydrochloride (1 equivalent) in deionized water.
- In a separate flask, dissolve copper(II) sulfate pentahydrate (0.5 equivalents) in deionized water.
- Slowly add the copper(II) sulfate solution to the ornithine solution with vigorous stirring.
- Adjust the pH of the mixture to approximately 9-10 with a solution of sodium hydroxide. A
 deep blue precipitate of the L-ornithine copper(II) complex will form.



- Stir the suspension at room temperature for 1-2 hours.
- Collect the precipitate by filtration, wash thoroughly with deionized water, and then with methanol.
- Dry the copper complex under vacuum to a constant weight.

Expected Yield: Quantitative.

Step 2: Synthesis of N δ -(4-methoxytrityl)-L-Ornithine Copper(II) Complex

The δ -amino group of the copper-chelated ornithine is protected with the monomethoxytrityl (Mmt) group.

Materials:

- L-Ornithine copper(II) complex (from Step 1)
- 4-Methoxytrityl chloride (Mmt-Cl)
- N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
- Dichloromethane (DCM)
- Methanol

- Suspend the L-ornithine copper(II) complex (1 equivalent) in anhydrous DCM.
- Add DIPEA or TEA (2.2 equivalents) to the suspension and stir for 15-20 minutes at room temperature.
- In a separate flask, dissolve Mmt-Cl (1.1 equivalents) in anhydrous DCM.
- Slowly add the Mmt-Cl solution to the stirred suspension of the copper complex over 30 minutes.



- Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove any insoluble material.
- Concentrate the filtrate under reduced pressure to obtain the crude N δ -(4-methoxytrityl)-L-ornithine copper(II) complex.

Step 3: Synthesis of N α -(9-Fluorenylmethyloxycarbonyl)-N δ -(4-methoxytrityl)-L-Ornithine

The copper is removed, and the α -amino group is subsequently protected with the Fmoc group.

Materials:

- Nδ-(4-methoxytrityl)-L-ornithine copper(II) complex (from Step 2)
- Ethylenediaminetetraacetic acid (EDTA) disodium salt
- 9-Fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)
- Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)
- Dioxane or Acetone
- · Deionized water
- Ethyl acetate
- Hexane
- Citric acid solution (10%)
- Brine



- Dissolve the crude Nδ-(4-methoxytrityl)-L-ornithine copper(II) complex in a mixture of water and dioxane (or acetone).
- Add a solution of EDTA disodium salt (1.2 equivalents) in water to the mixture to chelate and remove the copper ions. The solution should change color from blue to colorless.
- Adjust the pH of the solution to 8.5-9.5 with sodium bicarbonate or sodium carbonate.
- Add a solution of Fmoc-OSu (1.1 equivalents) in dioxane (or acetone) to the reaction mixture.
- Stir the reaction at room temperature for 4-8 hours, maintaining the pH between 8.5 and 9.5.
 Monitor the reaction by TLC.
- Once the reaction is complete, acidify the mixture to pH 3-4 with a cold 10% citric acid solution.
- Extract the product with ethyl acetate (3 x volumes).
- Wash the combined organic layers with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.

Purification

The crude product is purified by crystallization or column chromatography.

- Dissolve the crude solid in a minimal amount of a suitable solvent (e.g., ethyl acetate).
- Add a non-polar solvent (e.g., hexane) dropwise until turbidity is observed.
- Allow the solution to stand at 4 °C to induce crystallization.
- Collect the crystals by filtration, wash with cold hexane, and dry under vacuum.



Alternatively, the crude product can be purified by silica gel column chromatography using a
gradient of ethyl acetate in hexane containing a small percentage of acetic acid.

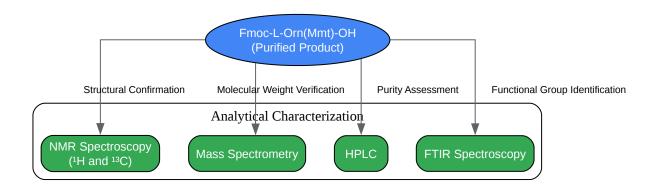
Expected Overall Yield: Based on the analogous synthesis of Fmoc-Lys(Mtt)-OH, an overall yield of approximately 40-50% can be anticipated.[3]

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

- ¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of the Fmoc and Mmt protecting groups.
- Mass Spectrometry (MS): To confirm the molecular weight of the compound.
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
- Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups.

The following diagram illustrates the logical relationship of the characterization methods to the final product.



Click to download full resolution via product page



Caption: Analytical methods for product characterization.

Conclusion

The synthesis of **Fmoc-L-Orn(Mmt)-OH** is a crucial process for enabling advanced peptide synthesis strategies. The outlined multi-step synthesis, involving a copper-chelation strategy for selective side-chain protection, provides a reliable route to this valuable building block. Careful execution of the experimental protocols and thorough characterization of the final product are essential to ensure its quality and performance in solid-phase peptide synthesis. This guide provides the necessary theoretical and practical framework for researchers and professionals in the field of peptide and drug development to successfully synthesize and utilize **Fmoc-L-Orn(Mmt)-OH**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chemimpex.com [chemimpex.com]
- 2. CN112110833A Preparation method of Fmoc-Lys (Mtt) -OH Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Synthesis of Fmoc-L-Orn(Mmt)-OH: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15156504#synthesis-of-fmoc-l-orn-mmt-oh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com